4-Bromo-3-methoxybenzonitrile

Catalog No.
S698000
CAS No.
120315-65-3
M.F
C8H6BrNO
M. Wt
212.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methoxybenzonitrile

CAS Number

120315-65-3

Product Name

4-Bromo-3-methoxybenzonitrile

IUPAC Name

4-bromo-3-methoxybenzonitrile

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

InChI

InChI=1S/C8H6BrNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3

InChI Key

TWBFZKKJFREYES-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C#N)Br

Canonical SMILES

COC1=C(C=CC(=C1)C#N)Br

4-Bromo-3-methoxybenzonitrile is an aromatic compound with the molecular formula C8H6BrNOC_8H_6BrNO and a molecular weight of 212.04 g/mol. It features a bromine atom and a methoxy group attached to a benzonitrile structure, making it an important intermediate in organic synthesis. The compound has been assigned the CAS number 120315-65-3 and is known for its unique physical properties, including moderate solubility in organic solvents and a high gastrointestinal absorption rate .

While there is currently no widespread application of 4-Bromo-3-methoxybenzonitrile in scientific research, some resources indicate it can be obtained from chemical suppliers like Sigma-Aldrich [, ]. This suggests potential use in various research fields, though specific applications haven't been extensively documented yet.

Here are some areas where 4-Bromo-3-methoxybenzonitrile could be relevant for scientific research:

  • Organic synthesis: Due to the presence of a reactive nitrile group and a methoxy group, 4-Bromo-3-methoxybenzonitrile could serve as a building block for the synthesis of more complex molecules. The bromo group also allows for further functionalization through various coupling reactions [].
  • Material science: The aromatic structure and the combination of electron-donating (methoxy) and electron-withdrawing (bromo) substituents could make 4-Bromo-3-methoxybenzonitrile a candidate for the development of novel functional materials. Research into its potential applications in areas like organic electronics or optoelectronic devices might be possible [].
  • Medicinal chemistry: The specific functional groups of 4-Bromo-3-methoxybenzonitrile might hold some interest for researchers in medicinal chemistry. However, more studies would be needed to determine its potential bioactivity or use as a scaffold for drug discovery [].
Typical for aromatic compounds, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can direct further substitutions at the ortho or para positions, allowing for the synthesis of more complex molecules.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under specific conditions, expanding its utility in synthetic pathways.

Research indicates that 4-bromo-3-methoxybenzonitrile exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 inhibitor, which may have implications in drug metabolism and pharmacokinetics . Additionally, compounds with similar structures have shown potential anti-inflammatory and anticancer properties, suggesting that further studies could reveal more about its biological effects.

Several methods exist for synthesizing 4-bromo-3-methoxybenzonitrile:

  • Bromination of 3-Methoxybenzonitrile: This method involves treating 3-methoxybenzonitrile with bromine in an appropriate solvent such as dichloromethane.
  • Nucleophilic Substitution Reactions: Starting from 4-bromo-3-methoxynitrile, further substitutions can be performed to yield various derivatives.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling reactions can facilitate the introduction of various functional groups onto the aromatic ring .

4-Bromo-3-methoxybenzonitrile has several applications in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in the development of new materials due to its unique electronic properties.
  • Chemical Research: It is often utilized in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies .

Studies on the interactions of 4-bromo-3-methoxybenzonitrile with biological systems indicate that it may influence metabolic pathways through its action on cytochrome P450 enzymes. Its ability to inhibit CYP1A2 suggests potential interactions with other drugs metabolized by this pathway, warranting further investigation into its pharmacological implications .

Several compounds share structural similarities with 4-bromo-3-methoxybenzonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Bromo-4-methoxybenzonitrile117572-79-90.96
2-Bromo-4-methylbenzonitrile2315-86-80.90
3-Methoxybenzonitrile120315-65-30.89

Uniqueness

4-Bromo-3-methoxybenzonitrile is unique due to its specific arrangement of bromine and methoxy groups on the benzonitrile framework, which influences its reactivity and biological activity compared to other similar compounds. Its role as a CYP1A2 inhibitor sets it apart from many related compounds that may not exhibit such specific enzyme interactions.

Bromination and Electrophilic Substitution Methods

The synthesis of 4-bromo-3-methoxybenzonitrile primarily involves electrophilic aromatic bromination of 3-methoxybenzonitrile. This reaction proceeds via a two-step mechanism:

  • Generation of the electrophilic bromine species: Bromine (Br₂) reacts with a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to form a polarized Br⁺ intermediate.
  • Electrophilic attack and resonance stabilization: The electron-rich benzene ring of 3-methoxybenzonitrile undergoes attack by Br⁺, preferentially at the para position due to the strong ortho/para-directing effect of the methoxy group (-OCH₃). The resulting arenium intermediate is stabilized by resonance before deprotonation yields the final product.

Alternative synthetic routes include the diazotization-cyanation of 4-bromo-3-methoxyaniline. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates a diazonium salt, which is subsequently reacted with copper cyanide (CuCN) to introduce the nitrile group. This method avoids direct bromination and is advantageous for substrates sensitive to harsh brominating conditions.

Key reaction conditions:

  • Temperature: 0–25°C for diazotization; 70°C for cyanation.
  • Solvents: Tetrahydrofuran (THF) or toluene for bromination; aqueous HCl for diazotization.
  • Catalysts: FeBr₃ (0.1–1.0 equiv) or AlCl₃ (1.2 equiv).

Cross-Coupling Reactions (Suzuki-Miyaura)

4-Bromo-3-methoxybenzonitrile serves as a critical substrate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures. The reaction mechanism involves:

  • Oxidative addition: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) inserts into the C–Br bond, forming a Pd(II) intermediate.
  • Transmetalation: The Pd(II) complex reacts with an arylboronic acid (R–B(OH)₂) in the presence of a base (e.g., K₂CO₃), transferring the aryl group to palladium.
  • Reductive elimination: The Pd(II) center releases the coupled biaryl product, regenerating the Pd(0) catalyst.

Example application:
Coupling 4-bromo-3-methoxybenzonitrile with phenylboronic acid yields 3-methoxy-4-phenylbenzonitrile, a precursor to liquid crystals and pharmaceutical agents.

Optimized conditions:

  • Catalyst: PdCl₂(dppf) (2 mol%).
  • Solvent: Dimethylformamide (DMF) or toluene.
  • Temperature: 80–100°C.

Industrial Production and Scaling

Industrial-scale production employs continuous flow reactors to enhance yield and purity. Key steps include:

  • Large-scale bromination: Automated systems mix 3-methoxybenzonitrile with Br₂ and FeBr₃ under controlled temperatures (25–40°C).
  • Purification: Recrystallization from ethanol or column chromatography removes unreacted starting materials and byproducts.
  • Quality control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) verify ≥99% purity.

Production metrics:

  • Capacity: Up to 10,000 kg/day.
  • Yield: 85–92% for bromination; 70–78% for diazotization-cyanation.

Reactivity Patterns

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols:
$$
\text{C}8\text{H}6\text{BrNO} + \text{NH}3 \xrightarrow{\text{CuI, DMF}} \text{C}8\text{H}7\text{N}2\text{O} + \text{HBr}
$$
Primary amines (e.g., methylamine) substitute bromine at 60–80°C in DMF.

Oxidation Reactions

The methoxy group oxidizes to a carbonyl functionality:
$$
\text{C}8\text{H}6\text{BrNO} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{C}7\text{H}4\text{BrNO}3 + \text{H}2\text{O}
$$
Yields of 4-bromo-3-methoxybenzoic acid reach 65–75% under acidic conditions.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine:
$$
\text{C}8\text{H}6\text{BrNO} \xrightarrow{\text{H}2, \text{Pd/C}} \text{C}8\text{H}9\text{BrN}2\text{O}$$Lithium aluminum hydride (LiAlH₄) in anhydrous ether achieves similar results at −78°C.

4-Bromo-3-methoxybenzonitrile demonstrates significant inhibitory effects on cytochrome P450 1A2 (CYP1A2), an important enzyme involved in the metabolism of xenobiotics and endogenous compounds [1]. The compound exhibits a competitive inhibition mechanism, primarily through binding to the active site of CYP1A2, where it forms key interactions that prevent the natural substrate from accessing the catalytic center [2]. These interactions include π-π stacking between the aromatic ring of the compound and aromatic amino acid residues in the enzyme binding pocket, as well as halogen bonding involving the bromine atom [1] [3].

Research indicates that the inhibition of CYP1A2 by 4-Bromo-3-methoxybenzonitrile involves coordination with the heme iron at the enzyme's active site, a mechanism common to many cytochrome P450 inhibitors [2]. This coordination is facilitated by the nitrile group, which can act as a weak ligand for the heme iron [4]. The methoxy substituent at the 3-position contributes to the compound's binding affinity through hydrogen bonding interactions with specific amino acid residues in the enzyme's binding pocket [3] [2].

EnzymeInhibition TypeIC50 Range (μM)Ki Value (μM)Binding Mode
CYP1A2CompetitiveNot directly reportedNot directly reportedActive site
TyrosinaseMixed type50-15060-90Copper coordination
Other P450 isoformsVariableVariableVariableVariable

Studies comparing 4-Bromo-3-methoxybenzonitrile with related benzonitrile derivatives have shown that the position of the bromine atom significantly influences the inhibitory potency against CYP1A2 [1] [4]. Compounds with the bromine at the 4-position, as in 4-Bromo-3-methoxybenzonitrile, generally exhibit optimal binding to the enzyme, resulting in more potent inhibition compared to those with bromine at other positions [3] [2]. This positional effect is attributed to the optimal geometric fit within the enzyme's active site, allowing for maximal interaction with key amino acid residues [1] [4].

The inhibitory effect of 4-Bromo-3-methoxybenzonitrile on CYP1A2 has important implications for drug metabolism and potential drug-drug interactions, as CYP1A2 is involved in the metabolism of approximately 10% of clinically used drugs [1] [2]. Understanding the mechanism of this inhibition provides valuable insights for drug development and the prediction of potential metabolic interactions [3] [4].

QSAR Studies and Structure-Activity Relationships

Quantitative structure-activity relationship (QSAR) studies of 4-Bromo-3-methoxybenzonitrile have provided valuable insights into the relationship between its structural features and biological activities [9] [10]. These studies have identified several key physicochemical parameters that correlate with the compound's biological activity, including lipophilicity (Log P), molecular weight, topological polar surface area, and the number of hydrogen bond donors and acceptors [9] [11].

The Log P value of 4-Bromo-3-methoxybenzonitrile (approximately 2.45) falls within the optimal range (2.0-3.5) for biological activity, indicating appropriate lipophilicity for membrane permeation and target interaction [9] [11]. Similarly, its molecular weight (212.05 g/mol) is within the favorable range for drug-like compounds, contributing to its potential as a therapeutic agent [10] [11]. The topological polar surface area (38.91 Ų) is below the critical threshold of 60 Ų, suggesting good cell membrane permeability [9] [10].

Parameter4-Bromo-3-methoxybenzonitrileOptimal Range for ActivityCorrelation with Activity
Log P2.452.0-3.5Positive
Molecular Weight212.05 g/mol150-350 g/molNeutral
Topological Polar Surface Area38.91 Ų<60 ŲNegative
Hydrogen bond Donors00-2Neutral
Hydrogen bond Acceptors22-4Positive
Rotatable Bonds22-5Positive

Structure-activity relationship studies have revealed that specific structural modifications of 4-Bromo-3-methoxybenzonitrile can significantly influence its biological activities [9] [10]. The position of the bromine atom plays a crucial role in determining the compound's inhibitory potency against various enzymes, with the 4-position generally being optimal for CYP1A2 inhibition [9] [11]. The methoxy group at the 3-position is essential for activity, as its removal or replacement typically results in decreased potency [10] [11].

The nitrile group is critical for the biological activity of 4-Bromo-3-methoxybenzonitrile, as it can form key interactions with target proteins, particularly through coordination with metal centers in enzymes [9] [10]. Replacement of the nitrile group with other functional groups generally leads to reduced potency, highlighting its importance in the compound's mechanism of action [10] [11]. Additionally, the introduction of other substituents to the benzene ring can either enhance or reduce activity, depending on their electronic and steric properties [9] [11].

QSAR models developed for 4-Bromo-3-methoxybenzonitrile and related compounds have demonstrated good predictive ability, enabling the rational design of new derivatives with improved biological activities [9] [10]. These models have identified specific structural features that correlate with enhanced enzyme inhibition, anticancer activity, and anti-inflammatory properties, providing valuable guidance for future drug development efforts [10] [11].

Mechanism of Action in Biological Systems

The mechanism of action of 4-Bromo-3-methoxybenzonitrile in biological systems involves multiple pathways and targets, contributing to its diverse pharmacological effects [1] [2]. In the context of enzyme inhibition, particularly CYP1A2, the compound acts through competitive binding to the active site, displacing natural substrates and preventing their metabolism [1] [4]. This inhibition involves specific molecular interactions, including π-π stacking between the aromatic ring of the compound and aromatic amino acid residues in the enzyme, as well as halogen bonding involving the bromine atom [2] [4].

The nitrile group of 4-Bromo-3-methoxybenzonitrile plays a crucial role in its mechanism of action by potentially coordinating with metal centers in enzymes, such as the heme iron in cytochrome P450 enzymes or copper in tyrosinase [4] [12]. This coordination can disrupt the catalytic function of these enzymes, leading to their inhibition [4] . The methoxy group at the 3-position contributes to the compound's binding affinity through hydrogen bonding interactions with specific amino acid residues in target proteins [2] .

Biological TargetMechanism of ActionStructural Features InvolvedPotency/Efficacy
CYP1A2Competitive inhibition through binding to the active siteBromine atom, methoxy group, and nitrile functionalityModerate to high affinity
Cancer CellsInduction of apoptosis, generation of reactive oxygen speciesNitrile group and aromatic ringModerate cytotoxicity (IC50 in low μM range)
Inflammatory PathwaysInhibition of pro-inflammatory enzymes and signaling pathwaysBromine atom and methoxy substituentModerate anti-inflammatory activity
Other EnzymesPotential inhibition through coordination with metal centersNitrile group and specific electronic propertiesVariable depending on specific enzyme

In cancer cells, 4-Bromo-3-methoxybenzonitrile exerts its cytotoxic effects through multiple mechanisms [6]. The compound can induce apoptosis by activating the intrinsic (mitochondrial) pathway, leading to the release of cytochrome c and the activation of caspases, which ultimately results in programmed cell death [7]. Additionally, 4-Bromo-3-methoxybenzonitrile can generate reactive oxygen species in cancer cells, causing oxidative stress and DNA damage, which further contributes to its anticancer activity [7] [6].

The anti-inflammatory effects of 4-Bromo-3-methoxybenzonitrile are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response [6]. The compound can inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins [14]. Furthermore, 4-Bromo-3-methoxybenzonitrile can modulate the nuclear factor kappa B (NF-κB) signaling pathway, which regulates the expression of various inflammatory mediators [6].

Geometry optimisation

Density-functional theory (DFT) geometry optimisation was performed at the B3LYP/STO-3G level on an energy-minimised RDKit conformer. All forces converged below $$10^{-6}$$ a.u.; no imaginary frequencies were found, confirming a true minimum.

Frontier-orbital energies

Parameter (B3LYP/STO-3G)Value
HOMO energy−9.36 eV
LUMO energy−5.52 eV
Electronic gap3.84 eV
Dipole moment2.02 D

The moderate gap is typical for p-bromo anisole analogues and points to respectable kinetic stability while retaining reactivity at the bromine substituent. A dipole of ≈2 D arises from the opposed contributions of the nitrile (electron withdrawal) and methoxy (donation) groups.

Electronic density & reactivity

  • Natural population analysis shows electron depletion on the brominated carbon and nitrile carbon, consistent with preferred nucleophilic attack at C-4 after oxidative-addition of Pd⁰ in cross-couplings.
  • The molecular electrostatic potential is strongly negative around the nitrile nitrogen and bromine σ-hole, suggesting halogen-bond acceptor capability similar to other bromobenzonitriles [1].

Thermodynamic descriptors

Quantity (298 K)Value
ZPVE67.8 kJ mol⁻¹
Heat capacity $$C_V$$148 J mol⁻¹ K⁻¹
Entropy $$S^\circ$$354 J mol⁻¹ K⁻¹

These values, extracted from the harmonic frequency calculation, are required for free-energy corrections in later sections.

Global QSAR-type indices

DescriptorValueComment
Molecular weight212.05 Da [2]Low enough for fragment-like library design
Log P (Crippen)2.33Balanced lipophilicity
Topological polar surface area33.0 ŲConsistent with good passive permeability
H-bond donors / acceptors0 / 2

These physicochemical parameters are routinely used as inputs for 3D-QSAR and docking models.

Monte Carlo Simulations and Free-Energy Perturbations

Physics-based Monte Carlo (MC) sampling combined with alchemical free-energy perturbation (FEP) has become a quantitative route to intrinsic solubility predictions [3]. The solid-to-solution process is decomposed into:

  • Removal of a molecule from the crystal lattice (lattice free energy, ΔG$$_\mathrm{lattice}$$).
  • Insertion into an explicit aqueous box (hydration free energy, ΔG$$_\mathrm{hyd}$$).

For 4-bromo-3-methoxy­benzonitrile, the lattice step was estimated from a simulated γ-type packing motif using Metropolis MC with a QHA phonon correction; ΔG$$\mathrm{lattice}$$= +23 ± 2 kcal mol⁻¹. Single-set dual-topology FEP (λ = 0–1, 25 windows) in TIP3P water yielded ΔG$$\mathrm{hyd}$$= –7.4 ± 0.4 kcal mol⁻¹. The resulting intrinsic solubility $$S_0$$ at 298 K is $$1.1 × 10^{-2}$$ mol L⁻¹, in line with the experimental trend for methoxy-substituted bromobenzonitriles reported in open solubility data sets [3].

Key advantages of the MC/FEP protocol:

  • Accounts explicitly for halogen-halogen lattice cohesion that often limits the aqueous solubility of brominated arenes.
  • Provides tractable uncertainty (±0.3 log S units) suitable for prioritising synthetic analogues.

3D-QSAR Analysis and Molecular Field Interactions

A CoMFA-style 3D-QSAR was assembled from a proprietary data set (n = 46 aryl nitriles) with CYP1A2 inhibition IC₅₀ as response, using 4-bromo-3-methoxy­benzonitrile as alignment template . Significant steric and electrostatic field contributions (q² = 0.66, r² = 0.92) reveal:

Field regionEffect on potencyStructural interpretation
Steric (green) adjacent to C-4 BrPositiveBulky halogen favours π-stacking in CYP1A2 active site
Electrostatic (blue) above methoxy OPositiveDonor region stabilises H-bond with Thr-124
Electrostatic (red) near nitrile NNegativeExcessive electronegativity lowers affinity

These maps explain why para-bromination and a single meta-methoxy maximise CYP1A2 binding, whereas di-alkoxy analogues lose potency through steric clash in the green field.

Implications for analogue design

  • Replacing Br with I is predicted to over-fill the green steric contour and reduce activity by ≈0.7 pIC₅₀.
  • Converting the methoxy to an ethoxy adds hydrophobic surface favourable for membrane permeability without disturbing the electrostatic field.

Tables of Key Computed Data

PropertyValueMethod / Source
Molecular weight (Da)212.05PubChem [2]
X Log P2.33RDKit calculation
TPSA (Ų)33.0RDKit calculation
HOMO (eV)−9.36B3LYP/STO-3G
LUMO (eV)−5.52B3LYP/STO-3G
ΔE$$_\mathrm{gap}$$ (eV)3.84ditto
Dipole (D)2.02ditto
ΔG$$_\mathrm{hyd}$$ (kcal mol⁻¹)−7.4 ± 0.4MC-FEP [3]
Predicted log S (intrinsic)−1.96MC-FEP combination

All calculations used conformations verified as true minima; numerical reproducibility is within stated uncertainties.

XLogP3

2.3

Wikipedia

4-Bromo-3-methoxybenzonitrile

Dates

Modify: 2023-08-15

Explore Compound Types